molecular formula C16H14ClNO4 B7738271 1-[(2-chlorophenyl)methoxy]-2-methoxy-4-[(E)-2-nitroethenyl]benzene

1-[(2-chlorophenyl)methoxy]-2-methoxy-4-[(E)-2-nitroethenyl]benzene

Cat. No.: B7738271
M. Wt: 319.74 g/mol
InChI Key: DNVUZNIROCQQAN-CMDGGOBGSA-N
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Description

1-[(2-chlorophenyl)methoxy]-2-methoxy-4-[(E)-2-nitroethenyl]benzene is an organic compound with a complex structure that includes a chlorophenyl group, a methoxy group, and a nitroethenyl group

Preparation Methods

The synthesis of 1-[(2-chlorophenyl)methoxy]-2-methoxy-4-[(E)-2-nitroethenyl]benzene typically involves several steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with 2-chlorophenol and 2-methoxybenzaldehyde.

    Formation of Intermediate: The 2-chlorophenol is reacted with methanol in the presence of a base to form 2-chlorophenyl methoxy ether.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with 2-methoxybenzaldehyde in the presence of a base to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-[(2-chlorophenyl)methoxy]-2-methoxy-4-[(E)-2-nitroethenyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups such as amines or halides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.

Scientific Research Applications

1-[(2-chlorophenyl)methoxy]-2-methoxy-4-[(E)-2-nitroethenyl]benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methoxy]-2-methoxy-4-[(E)-2-nitroethenyl]benzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, its nitro group can undergo reduction to form reactive intermediates that can interact with DNA or proteins, leading to biological effects.

Comparison with Similar Compounds

1-[(2-chlorophenyl)methoxy]-2-methoxy-4-[(E)-2-nitroethenyl]benzene can be compared with similar compounds such as:

    2-chlorophenyl methoxy ether: This compound lacks the nitroethenyl group and has different chemical and biological properties.

    2-methoxybenzaldehyde: This compound lacks the chlorophenyl and nitroethenyl groups and is used in different applications.

    4-nitrobenzaldehyde: This compound has a nitro group but lacks the chlorophenyl and methoxy groups, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-[(2-chlorophenyl)methoxy]-2-methoxy-4-[(E)-2-nitroethenyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4/c1-21-16-10-12(8-9-18(19)20)6-7-15(16)22-11-13-4-2-3-5-14(13)17/h2-10H,11H2,1H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVUZNIROCQQAN-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C[N+](=O)[O-])OCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])OCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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